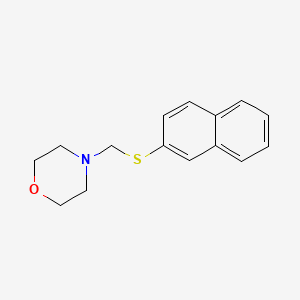
4-(Naphthalen-2-ylsulfanylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-2-ylsulfanylmethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a naphthalen-2-ylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylsulfanylmethyl)morpholine typically involves the reaction of morpholine with a naphthalen-2-ylsulfanyl compound. One common method involves the use of 2-naphthalenethiol and morpholine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylsulfanylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthalen-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the sulfur-containing group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfur-containing groups.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Naphthalen-2-ylsulfanylmethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylsulfanylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Morpholineethanesulfonic Acid: Known for its buffering properties and applications in medicinal chemistry.
Morpholine: A simpler analog used in various chemical and industrial applications.
Uniqueness
4-(Naphthalen-2-ylsulfanylmethyl)morpholine is unique due to the presence of the naphthalen-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler morpholine derivatives and enhances its potential for specialized applications.
Properties
CAS No. |
6632-07-1 |
|---|---|
Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-(naphthalen-2-ylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C15H17NOS/c1-2-4-14-11-15(6-5-13(14)3-1)18-12-16-7-9-17-10-8-16/h1-6,11H,7-10,12H2 |
InChI Key |
YBXKEYBUONQXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CSC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
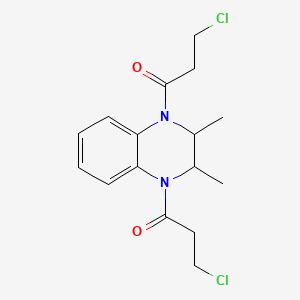
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
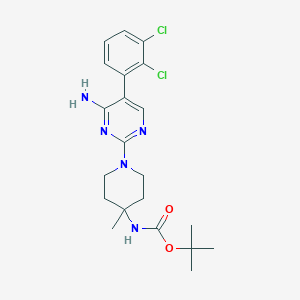
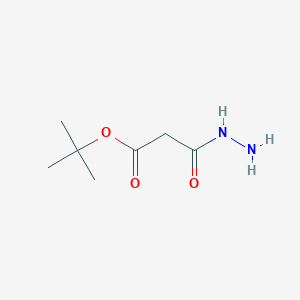
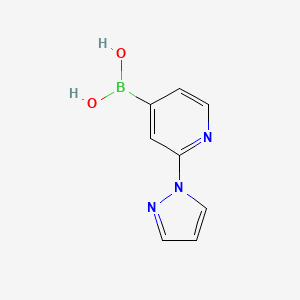
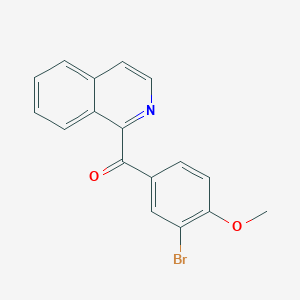

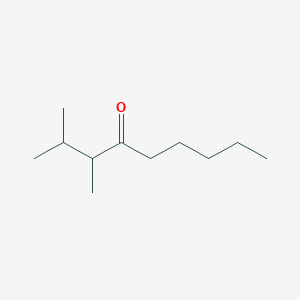
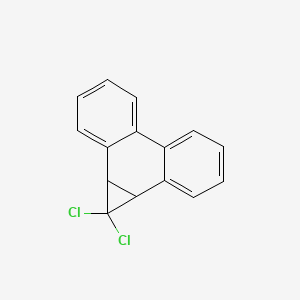

![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
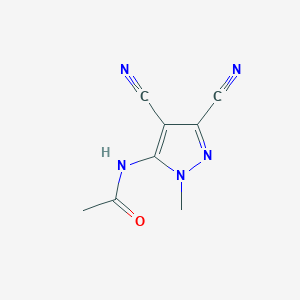
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)
